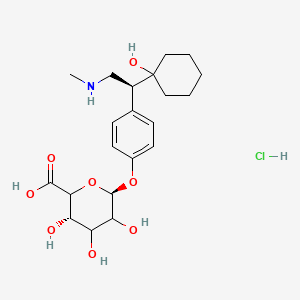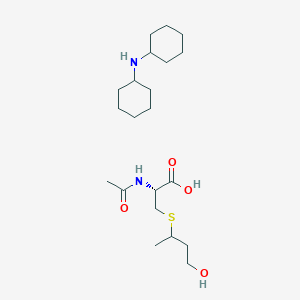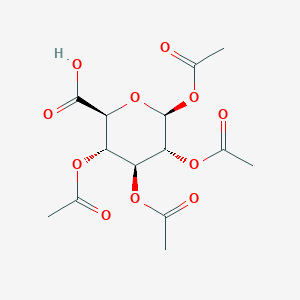
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its derivatives is often achieved through chemo-enzymatic methods, involving the stereospecific synthesis from cesium salts of carboxylic acids and protected glucuronic acid derivatives. An example includes the synthesis of 1-beta-O-acyl glucuronides from methyl acetyl derivatives, showcasing the chemoselectivity of enzymes like lipase and carboxylesterase towards the O-acetyl groups for achieving high selectivity and efficiency in synthesis (Baba & Yoshioka, 2007).
Molecular Structure Analysis
Investigations into the molecular structure of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid derivatives have utilized techniques like X-ray crystallography and NMR spectroscopy. These analyses reveal detailed insights into the conformation and stereochemistry of these compounds, important for understanding their reactivity and interaction with biological molecules (Norkowska et al., 2014).
Applications De Recherche Scientifique
Application 1: Synthesis of Disaccharides and D-Glucose6-Phosphate
- Summary of the Application: 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose, a carbohydrate similar to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid, is used in the synthesis of disaccharides and D-glucose6-phosphate .
Application 2: Synthesis of Terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide Methyl Esters
- Summary of the Application: Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, a compound similar to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid, has been used to synthesize terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters .
- Methods of Application: These esters were synthesized from commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and terpenoid alcohols in the presence of bis (trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane (DCM) in good yields .
- Results or Outcomes: The predominant α-selectivity at the anomer position is caused via transition state in which the neighboring group participation of the methoxycarbonyl group at C-6 stabilizes the oxonium intermediate by forming 1 C 4 conformation .
Application 3: Synthesis of Water-Soluble Glucuronide Derivatives of Camptothecin
- Summary of the Application: Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate has been used in a study to assess design and synthesis of a water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy .
Application 4: Synthesis of Mannuronic Acid
- Summary of the Application: 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid, a compound similar to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid, was synthesized in three steps from commercial d-mannose in 21% yield .
- Methods of Application: Regioselective 6-O-tritylation followed by per-acetylation and 6-OTr removal using HBr/AcOH gave the required primary alcohol substrate, which was then oxidised to the target compound using TEMPO/BAIB .
- Results or Outcomes: The product was fully characterized by 1 H-NMR, 13 C-NMR, 2D NMR, MS and IR .
Application 5: Fabrication of PLGA Nanoparticles
- Summary of the Application: 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles were fabricated for efficient and prospective in vivo metabolic processing .
- Methods of Application: Two ways were investigated for fabricating these nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .
- Results or Outcomes: The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .
Application 6: Synthesis of Heparin
- Summary of the Application: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid has been observed to engage with a diverse array of proteins, including integrins, transmembrane receptors intimately linked with cell adhesion .
Application 7: Synthesis of Mannuronic Acid
- Summary of the Application: 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid, a compound similar to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid, was synthesized in three steps from commercial d-mannose in 21% yield .
- Methods of Application: Regioselective 6-O-tritylation followed by per-acetylation and 6-OTr removal using HBr/AcOH gave the required primary alcohol substrate, which was then oxidised to the target compound using TEMPO/BAIB .
- Results or Outcomes: The product was fully characterized by 1 H-NMR, 13 C-NMR, 2D NMR, MS and IR .
Application 8: Fabrication of PLGA Nanoparticles
- Summary of the Application: 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles were fabricated for efficient and prospective in vivo metabolic processing .
- Methods of Application: Two ways were investigated for fabricating these nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .
- Results or Outcomes: The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .
Application 9: Synthesis of Heparin
Safety And Hazards
Orientations Futures
TGA has been used in various biochemical studies4. It has potential in the development of cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy4. Further research could explore these and other potential applications of TGA.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWVABAZBHDMEY-ZXPJVPCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

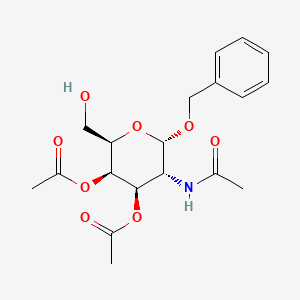
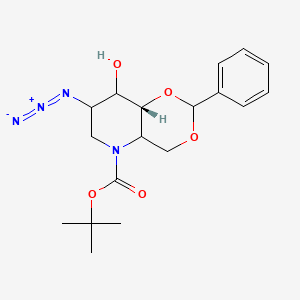
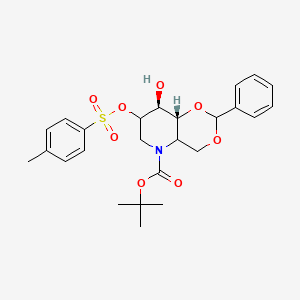
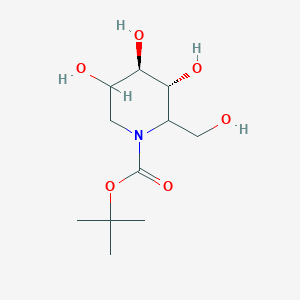

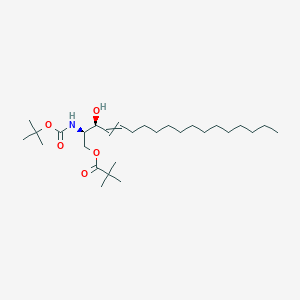
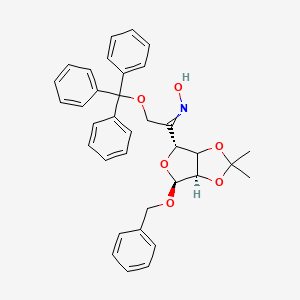
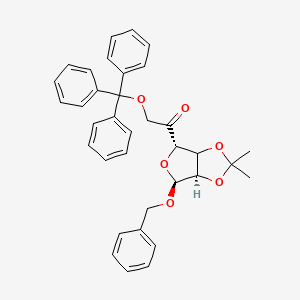
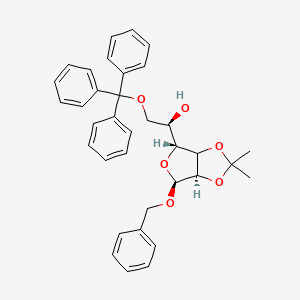
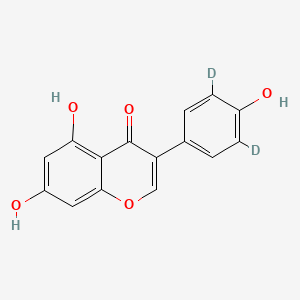
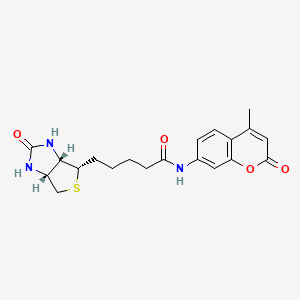
![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)
